(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-4-oxopyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPVIMTRRIIKR-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-pyrrolidine-2-carboxylic acid.
Oxidation: The precursor undergoes an oxidation reaction to introduce the keto group at the 4-position, forming (S)-4-oxopyrrolidine-2-carboxylic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance the oxidation process.
Controlled Environment: Maintaining precise temperature and pH conditions to ensure the desired stereochemistry and prevent side reactions.
Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Oxidation Products: More oxidized derivatives with additional functional groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Compounds with various substituents at the 2-position.
Scientific Research Applications
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride, a derivative of pyrrolidine, is utilized across various scientific and industrial applications due to its unique structural features and biological activities.
Scientific Research Applications
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules, pharmaceuticals, polymers, resins, and other industrial chemicals.
- Chemistry It is used as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
- Biology The compound is employed in studying enzyme mechanisms and protein structures.
- Medicine It serves as a precursor for synthesizing drugs and therapeutic agents.
- Industry The compound is used in producing polymers, resins, and other industrial chemicals.
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride, also known as 4-oxoproline, has gained attention in medicinal chemistry for its diverse biological activities.
Anticancer Activity
4-oxopyrrolidine derivatives exhibit anticancer properties. Studies on A549 human lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability, demonstrating structure-dependent anticancer activity.
Anticancer Activity
| Compound | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Compound 15 | 66% | 25 |
| Compound 21 | 30% | 15 |
Compound 15 showed a notable reduction in viability (66%) compared to the control, indicating its potential as a chemotherapeutic agent. Compound 21, with specific substituents, demonstrated even higher potency, with an IC50 value of 15 µM.
Antimicrobial Activity
These compounds have been evaluated for their antimicrobial properties against multidrug-resistant pathogens, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 16 µg/mL |
| Klebsiella pneumoniae | > 64 µg/mL |
The compounds exhibited selective antimicrobial activity against Staphylococcus aureus, particularly strains resistant to standard treatments. However, they showed limited effectiveness against Gram-negative bacteria like Klebsiella pneumoniae, indicating a need for further structural optimization.
Case Studies
- Anticancer Activity: Treatment of A549 cells with 4-oxopyrrolidine derivatives showed that specific structural modifications could enhance cytotoxicity while minimizing effects on non-cancerous cells, which is crucial for developing safer cancer therapies.
- Antimicrobial Properties: Investigations focused on the antimicrobial efficacy of these compounds against resistant strains highlighted their potential as new agents in combating antibiotic resistance. The study utilized standardized broth microdilution methods to determine MIC values.
Mechanism of Action
The mechanism of action of (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on molecular properties, applications, and commercial availability.
Table 1: Comparative Data for (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride and Analogues
Key Differences and Research Findings
Hydrochloride vs. Hydrobromide Salts
- Stability : The hydrochloride salt is stable at room temperature , whereas the hydrobromide analogue is moisture-sensitive and requires stringent handling .
- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility due to bromide's larger ionic radius, but this also increases hygroscopicity .
- Optical Activity: The hydrobromide form shows specific optical rotation ([α]²²/D = −32.0° in methanol) , which may influence chiral resolution in synthesis.
Pyrrolidine vs. Piperidine Derivatives
- Applications : Piperidine derivatives are prevalent in antibiotic synthesis (e.g., β-lactam intermediates) , while pyrrolidine derivatives are more common in kinase inhibitor scaffolds .
Functional Group Modifications
- Boc Protection : N-Boc-4-oxo-L-proline is critical in peptide synthesis, where the Boc group prevents unwanted side reactions during coupling .
- Methoxy and Carboxamide Groups : The methoxy group in (2S-4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride increases lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
Biological Activity
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and potential clinical implications.
Chemical Structure and Properties
(S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride has the chemical formula C5H8ClNO3. Its molecular structure features a pyrrolidine ring with a carboxylic acid functional group, which is critical for its biological activity.
The biological activity of (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride primarily stems from its ability to interact with various biological targets. It is hypothesized to modulate enzyme activity and receptor interactions, leading to diverse physiological effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may influence receptor activity, potentially affecting signal transduction pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride has been evaluated for its effects on cancer cell lines such as A549 (human lung adenocarcinoma) and others:
- In vitro studies : The compound showed cytotoxicity against A549 cells, indicating potential for further development as an anticancer agent.
- Mechanism : The anticancer activity is thought to be related to the induction of apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride | A549 | TBD | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride have also been explored:
- Gram-positive bacteria : In vitro tests have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) indicating promising antibacterial potential.
- Resistance Mechanisms : The compound's structural features may allow it to overcome certain bacterial resistance mechanisms.
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 64 |
| E. coli | >128 |
Case Studies
-
Study on Anticancer Activity : In a study comparing various pyrrolidine derivatives, (S)-4-Oxopyrrolidine-2-carboxylic acid hydrochloride exhibited significant cytotoxicity in A549 cell cultures when compared to standard chemotherapeutic agents like cisplatin.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Results : The compound reduced cell viability significantly at concentrations above 50 µM.
-
Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that this compound could effectively inhibit the growth of several multidrug-resistant bacterial strains.
- Testing Method : Broth microdilution method was employed to determine MIC values against selected pathogens.
- Findings : The compound showed selective activity against Gram-positive bacteria while exhibiting limited effects on Gram-negative strains.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
